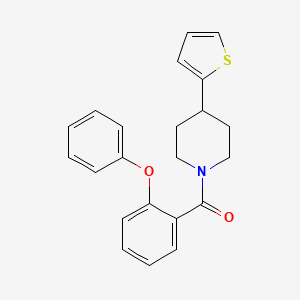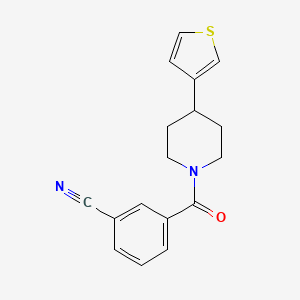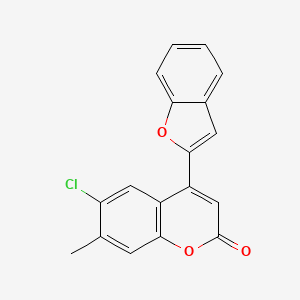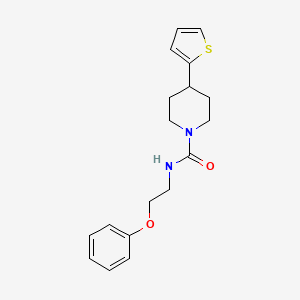![molecular formula C17H19ClN2OS B6503217 N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396746-01-2](/img/structure/B6503217.png)
N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide, also known as 4-chloro-N-(2-thienylmethyl)-1-piperidinecarboxamide, is a synthetic small molecule that has been studied for a variety of potential applications in scientific research. This molecule has been found to have a number of interesting properties that make it a valuable tool for research.
科学研究应用
N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide has been studied for a variety of potential applications in scientific research. It has been found to have potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. In medicinal chemistry, it has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In organic synthesis, it has been studied as a potential reagent for the synthesis of other compounds. In drug discovery, it has been studied as a potential lead compound for the development of new drugs.
作用机制
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide is not yet fully understood. However, it is believed that this molecule acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is thought that this molecule binds to the active site of the enzyme and prevents it from metabolizing the drug, thus increasing the bioavailability of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide have not been extensively studied. However, it is believed that this molecule may have an effect on the metabolism of drugs, as it has been found to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also possible that this molecule may have other effects, such as on the immune system, but this has yet to be studied in detail.
实验室实验的优点和局限性
The advantages of using N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, this molecule has been found to have potential applications in a variety of scientific fields, making it a valuable tool for research. However, there are some limitations to using this molecule in laboratory experiments. For example, the mechanism of action of this molecule is not yet fully understood, and its biochemical and physiological effects have not been extensively studied.
未来方向
The potential applications of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide are vast and varied. Some potential future directions for research involving this molecule include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, organic synthesis, and drug discovery. Additionally, it would be beneficial to investigate the potential of this molecule to be used as a lead compound for the development of new drugs. Finally, it would be useful to explore the use of this molecule as a tool for studying other biological processes, such as protein-protein interactions.
合成方法
N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide can be synthesized using two main methods: the Heck reaction and the Suzuki reaction. The Heck reaction involves the reaction of aryl halides with an alkyne in the presence of a palladium catalyst, while the Suzuki reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst. Both reactions can be used to synthesize N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide in a relatively short amount of time.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-15-5-3-13(4-6-15)12-19-17(21)20-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14H,7-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVFSPHUAANSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)methyl]-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503141.png)
![1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503149.png)
![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503157.png)
![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B6503164.png)
![5-fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B6503166.png)
![3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6503174.png)
![1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea](/img/structure/B6503181.png)




![2-(2-fluorophenoxy)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503230.png)

